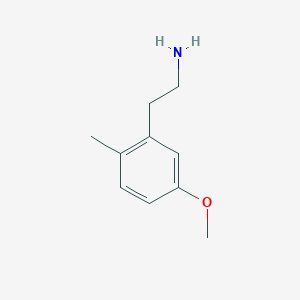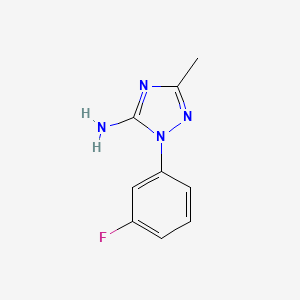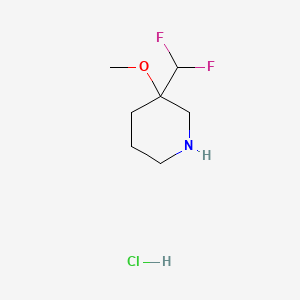
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperidine ring substituted with a difluoromethyl group and a methoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of piperidine derivatives using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the piperidine ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
科学的研究の応用
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
作用機序
The mechanism of action of 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to biological receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated piperidine derivatives and fluorinated heterocycles. Examples include:
- 3-(Difluoromethyl)-3-methoxypyrrolidine
- 3-(Difluoromethyl)-3-methoxyazetidine
- 3-(Difluoromethyl)-3-methoxymorpholine
Uniqueness
What sets 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can confer unique chemical reactivity and biological activity. The presence of both the difluoromethyl and methoxy groups provides a distinct combination of electronic and steric effects, making it a versatile intermediate in various synthetic applications .
特性
分子式 |
C7H14ClF2NO |
|---|---|
分子量 |
201.64 g/mol |
IUPAC名 |
3-(difluoromethyl)-3-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H |
InChIキー |
BJGJDQSTCMHENK-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCNC1)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



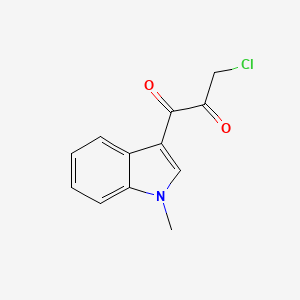

![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)




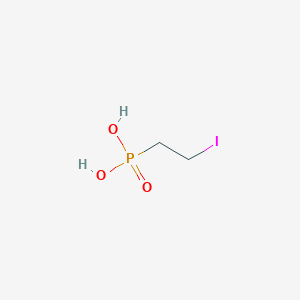
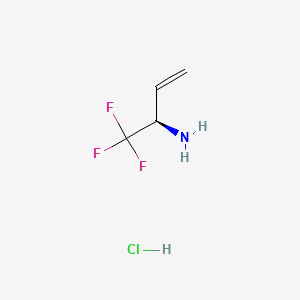
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)

